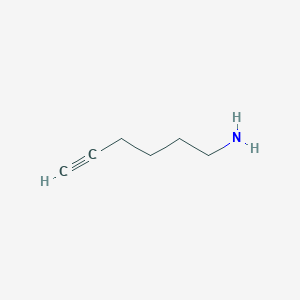

Hex-5-yn-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hex-5-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUHRYKLJYSRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903798 | |

| Record name | NoName_4549 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15252-45-6 | |

| Record name | Hex-5-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hex-5-yn-1-amine chemical properties and structure

An In-depth Technical Guide to Hex-5-yn-1-amine

Abstract: This document provides a comprehensive technical overview of this compound, a bifunctional organic compound featuring a terminal alkyne and a primary amine. Its unique structure makes it a valuable building block in various fields, including organic synthesis, medicinal chemistry, and material science. This guide details its chemical structure, physicochemical properties, reactivity, and key applications, with a focus on its role in synthetic methodologies and biological research. Detailed experimental protocols and safety information are also provided for laboratory applications.

Chemical Structure and Identifiers

This compound is an organic molecule that incorporates both a nucleophilic primary amine and a reactive terminal alkyne group.[1] This dual functionality allows for orthogonal reactions, making it a versatile intermediate in the synthesis of more complex molecules.[1]

Physicochemical Properties

This compound is a pale yellow liquid at room temperature.[3][6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 97.16 g/mol | [1][2][5] |

| CAS Number | 15252-45-6 | [1][2][5] |

| Density | 0.84 g/cm³ (Predicted: 0.844±0.06 g/cm³) | [3][5] |

| Boiling Point | 50 °C at 25 Torr | [3] |

| Flash Point | 144 °F / 62.2 °C (at 760 mmHg) | [6] |

| pKa | 10.22 ± 0.10 (Predicted) | [3] |

| Physical Form | Liquid | [3][6] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen), protected from light | [3][5][6] |

Reactivity and Synthetic Applications

The presence of two distinct functional groups, a primary amine and a terminal alkyne, defines the reactivity of this compound. This allows it to serve as a versatile building block in various synthetic transformations.[1][7]

Key reactions include:

-

Amide Formation: The primary amine readily reacts with carboxylic acids, acyl chlorides, or anhydrides to form stable amide bonds.[1]

-

Click Chemistry: The terminal alkyne group is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click" reaction used to form 1,2,3-triazoles, linking molecules together with high efficiency.[1]

-

Hydrogenation: The alkyne triple bond can be selectively reduced to an alkene (cis or trans) or fully saturated to an alkane using appropriate catalytic hydrogenation conditions.[1]

-

Palladium Catalysis: It can be used as a building block in the formation of palladium complexes, which is relevant in the field of homogeneous catalysis.[5]

References

- 1. Buy this compound | 15252-45-6 [smolecule.com]

- 2. This compound | C6H11N | CID 10855384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Hexyn-1-aMine | 15252-45-6 [chemicalbook.com]

- 4. This compound | 15252-45-6 | Buy Now [molport.com]

- 5. 5-Hexyn-1-amine | 15252-45-6 | FH29880 | Biosynth [biosynth.com]

- 6. This compound | 15252-45-6 [sigmaaldrich.com]

- 7. This compound | Alkynyls | Ambeed.com [ambeed.com]

A Technical Guide to the Spectroscopic Profile of Hex-5-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the predicted and expected spectroscopic data for Hex-5-yn-1-amine, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide focuses on predicted data derived from established spectroscopic principles and data from analogous structures. It includes detailed methodologies for acquiring such data and presents the information in a clear, structured format for ease of reference.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (-CH₂-NH₂) | ~ 2.7 - 2.9 | Triplet (t) | 2H | ~ 7 |

| H-2 (-CH₂-) | ~ 1.5 - 1.7 | Multiplet (m) | 2H | - |

| H-3 (-CH₂-) | ~ 1.6 - 1.8 | Multiplet (m) | 2H | - |

| H-4 (-CH₂-C≡) | ~ 2.2 - 2.4 | Triplet of triplets (tt) or Quartet (q) | 2H | ~ 7, ~ 2.5 |

| H-6 (≡C-H) | ~ 1.9 - 2.1 | Triplet (t) | 1H | ~ 2.5 |

| -NH₂ | Variable (broad singlet) | Broad Singlet (br s) | 2H | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (-CH₂-NH₂) | ~ 40 - 45 |

| C-2 (-CH₂-) | ~ 30 - 35 |

| C-3 (-CH₂-) | ~ 25 - 30 |

| C-4 (-CH₂-C≡) | ~ 15 - 20 |

| C-5 (≡C-) | ~ 80 - 85 |

| C-6 (≡C-H) | ~ 68 - 72 |

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H stretch | ~ 3300 | Strong, Sharp |

| Primary Amine | N-H stretch | ~ 3300 - 3500 | Medium (two bands) |

| Alkane | C-H stretch | ~ 2850 - 2960 | Medium to Strong |

| Alkyne | C≡C stretch | ~ 2100 - 2260 | Weak to Medium, Sharp |

| Primary Amine | N-H bend (scissoring) | ~ 1590 - 1650 | Medium |

| Aliphatic Amine | C-N stretch | ~ 1020 - 1250 | Weak to Medium |

| Primary Amine | N-H wag | ~ 665 - 910 | Broad, Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Parameter | Description |

| Molecular Ion (M⁺) | m/z = 97.16 (Expected) |

| Key Fragmentation Pathways | Alpha-Cleavage: The most prominent fragmentation for aliphatic amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2] This would result in the loss of a butyl-alkyne radical to produce a fragment at m/z = 30 ([CH₂=NH₂]⁺). |

| Loss of Ammonia (NH₃): A potential fragmentation pathway leading to a fragment at m/z = 80. | |

| Cleavage along the Alkyl Chain: Fragmentation at other C-C bonds would produce a series of smaller hydrocarbon fragments. | |

| Nitrogen Rule | The molecular weight of this compound is odd (97.16), which is consistent with the presence of an odd number of nitrogen atoms (in this case, one).[1][3] |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of a liquid amine like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[4] Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[4]

-

If the sample contains solid impurities, filter the solution through a pipette with a cotton plug into the NMR tube.[5]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound onto one IR-transparent salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

-

Mount the salt plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty instrument.

-

Place the prepared sample in the instrument's beam path.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument's software will automatically ratio the sample spectrum against the background spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization (for a volatile amine):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for volatile compounds like this compound.[6]

-

Inject a dilute solution of the sample into the GC, where it is vaporized and separated from the solvent and any impurities.

-

The separated compound then enters the mass spectrometer.

-

-

Ionization Method: Electron Impact (EI) is a common ionization technique for GC-MS, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[7]

-

-

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. How To [chem.rochester.edu]

- 6. organomation.com [organomation.com]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the Synthesis and Purification of Hex-5-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hex-5-yn-1-amine, a valuable bifunctional molecule featuring both a terminal alkyne and a primary amine. This compound serves as a versatile building block in medicinal chemistry and materials science, particularly in the construction of complex molecular architectures via click chemistry and other derivatization reactions. This document outlines a detailed experimental protocol for its synthesis via the Gabriel method, comprehensive purification procedures, and expected characterization data.

Synthesis of this compound via Gabriel Synthesis

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines from primary alkyl halides. It proceeds in two main steps: the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the hydrazinolysis of the resulting N-alkylphthalimide to release the desired primary amine. This method prevents the over-alkylation often observed in direct amination with ammonia.

Reaction Pathway

The overall synthetic pathway for this compound via the Gabriel synthesis is depicted below.

Experimental Protocol

Step 1: Synthesis of N-(Hex-5-yn-1-yl)phthalimide

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkyl Halide: Add 6-bromo-1-hexyne (1.0 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. The N-(Hex-5-yn-1-yl)phthalimide will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain the crude N-(Hex-5-yn-1-yl)phthalimide.

Step 2: Synthesis of this compound from N-(Hex-5-yn-1-yl)phthalimide

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the crude N-(Hex-5-yn-1-yl)phthalimide (1.0 eq) in ethanol.

-

Addition of Hydrazine: To this suspension, add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature.[1]

-

Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Workup: Cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to dissolve the desired amine and any remaining hydrazine.

-

Isolation of Byproduct: Filter off the phthalhydrazide precipitate and wash it with a small amount of ethanol.

-

Isolation of Product: Concentrate the filtrate under reduced pressure to remove the ethanol. The residue will contain the hydrochloride salt of this compound. For isolation of the free amine, proceed to the purification section.

Reagent and Product Data

| Compound | Molar Mass ( g/mol ) | Role | Typical Molar Ratio |

| 6-Bromo-1-hexyne | 161.03 | Starting Material | 1.0 |

| Potassium Phthalimide | 185.22 | Reagent | 1.0 - 1.1 |

| N,N-Dimethylformamide | 73.09 | Solvent | - |

| Hydrazine Hydrate | 50.06 | Reagent | 1.5 - 2.0 |

| Ethanol | 46.07 | Solvent | - |

| N-(Hex-5-yn-1-yl)phthalimide | 227.26 | Intermediate | - |

| This compound | 97.16 | Product | - |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. A combination of acid-base extraction and distillation or column chromatography is typically employed.

Purification Workflow

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Distillation

-

Basification: Take the aqueous solution of this compound hydrochloride and cool it in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) with stirring until the pH of the solution is greater than 12. This will deprotonate the ammonium (B1175870) salt to the free amine.

-

Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Vacuum Distillation: The crude amine can be further purified by vacuum distillation. The boiling point of this compound is reported to be 50 °C at 25 Torr. The distillation should be performed under an appropriate vacuum to achieve boiling at a manageable temperature and avoid decomposition.

Protocol 2: Purification by Column Chromatography

For smaller scales or when distillation is not practical, purification can be achieved by column chromatography on silica (B1680970) gel.

-

Column Preparation: Pack a chromatography column with silica gel using a suitable non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).

-

Adsorbing the Sample: Dissolve the crude amine in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient for amines is dichloromethane/methanol. To prevent peak tailing and improve separation, it is highly recommended to add a small amount of a volatile base, such as triethylamine (B128534) (0.5-1%), to the eluent.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Data

| Purification Method | Expected Purity | Expected Recovery | Key Considerations |

| Acid-Base Extraction | Moderate | > 90% | Efficient for removing acidic and neutral impurities. |

| Vacuum Distillation | High (> 98%) | 70-90% | Suitable for thermally stable liquids with different boiling points. |

| Column Chromatography | High (> 98%) | 60-85% | Good for small to medium scale; requires careful solvent selection. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₁N |

| Molar Mass | 97.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 50 °C at 25 Torr |

| Density | ~0.844 g/cm³ |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.7 | Triplet | 2H | -CH₂-NH₂ |

| ~ 2.2 | Triplet of doublets | 2H | -CH₂-C≡CH |

| ~ 1.9 | Triplet | 1H | -C≡CH |

| ~ 1.5-1.6 | Multiplet | 4H | -CH₂-CH₂- |

| ~ 1.2 (broad) | Singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 84 | -C≡CH |

| ~ 69 | -C≡CH |

| ~ 42 | -CH₂-NH₂ |

| ~ 33 | -CH₂-CH₂-NH₂ |

| ~ 26 | -CH₂-CH₂-C≡CH |

| ~ 18 | -CH₂-C≡CH |

FTIR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the primary amine and terminal alkyne functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300-3400 | Medium, sharp (two bands) | N-H stretch (primary amine) |

| ~ 3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |

| ~ 2930, 2860 | Medium to strong | C-H stretch (aliphatic) |

| ~ 2120 | Weak to medium, sharp | C≡C stretch (terminal alkyne) |

| ~ 1600 | Medium | N-H bend (primary amine) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 97. Fragmentation patterns would likely involve the loss of the amine group and cleavage of the alkyl chain.

Safety Considerations

-

This compound: This compound is expected to be corrosive and flammable. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

6-Bromo-1-hexyne: This is a lachrymator and should be handled with care in a fume hood.

-

Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

-

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin. Avoid inhalation and skin contact.

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any of the described procedures. The provided protocols may require optimization based on the specific laboratory conditions and the desired scale of the reaction.

References

Physical and chemical properties of 6-amino-1-hexyne

An In-depth Technical Guide to 6-Amino-1-hexyne

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 6-amino-1-hexyne (also known as 5-hexyn-1-amine)[1][2]. The document details its key physical constants, chemical reactivity, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are provided, alongside graphical representations of workflows and reaction pathways to facilitate understanding for researchers in chemistry and drug development.

Physical Properties

6-Amino-1-hexyne is a liquid at room temperature.[3][4][5] Its physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H11N | [1][2][6] |

| Molecular Weight | 97.16 g/mol | [1][2][6] |

| Appearance | Liquid | [3][4][5] |

| Boiling Point | 144 °C (at 760 Torr)[1], 50 °C (at 25 mmHg)[4][5] | [1][4][5] |

| Density | 0.844 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Solubility | Sparingly soluble in water (17 g/L at 25 °C)[1]. Soluble in organic solvents like alcohol, ether, and benzene.[7] | [1][7] |

| Refractive Index | 1.4575 (at 24 °C) | [1] |

| Flash Point | 40.3 ± 17.9 °C | [1] |

Chemical Properties

6-Amino-1-hexyne possesses two reactive functional groups: a terminal alkyne and a primary amine. This bifunctionality makes it a versatile building block in organic synthesis.

Reactivity

-

Alkyne Group Reactivity: The terminal alkyne contains an acidic proton that can be deprotonated by a strong base. The resulting acetylide is a potent nucleophile. The carbon-carbon triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It can also participate in coupling reactions, such as the Sonogashira coupling. The reactivity of the alkyne can be influenced by the presence of the amine group.

A logical diagram illustrating the dual reactivity of 6-amino-1-hexyne is presented below.

Caption: Reactivity pathways of 6-amino-1-hexyne.

Spectroscopic Properties

The spectroscopic data for 6-amino-1-hexyne are crucial for its identification and characterization.

| Spectroscopic Data | Characteristic Peaks |

| ¹H NMR | δ (ppm) ~3.1 (t, 2H, -CH₂-NH₂), ~2.2 (dt, 2H, -C≡C-CH₂-), ~1.9 (t, 1H, -C≡CH), ~1.6 (m, 4H, -CH₂-CH₂-)[9] |

| ¹³C NMR | Expected signals for six distinct carbon atoms, including two sp-hybridized carbons of the alkyne. |

| IR Spectroscopy | ν (cm⁻¹) ~3300 (sharp, ≡C-H stretch)[10], ~3300-3500 (N-H stretch, may overlap with ≡C-H)[10][11], ~2100 (weak, C≡C stretch)[10][11], ~2800-3000 (C-H stretch). |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 97, consistent with the molecular weight.[2][6] The presence of a nitrogen atom results in an odd nominal molecular weight, adhering to the nitrogen rule.[12] |

Experimental Protocols

Synthesis of 6-Amino-1-hexyne

A common route for the synthesis of 6-amino-1-hexyne involves the alkylation of an acetylene (B1199291) source with a haloamine derivative or the reduction of a corresponding azide (B81097) or nitrile. A representative synthetic workflow is outlined below.

Caption: General synthetic workflow for 6-amino-1-hexyne.

Detailed Protocol (Illustrative):

-

Synthesis of N-Boc-6-amino-1-hexyne (as a protected form): To a solution of 6-amino-1-hexyne in a suitable solvent like tetrahydrofuran, add di-tert-butyl dicarbonate.[9]

-

Stir the reaction mixture at room temperature for several hours.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel chromatography to obtain N-Boc-6-amino-1-hexyne.[9]

-

The Boc protecting group can be removed under acidic conditions to yield the free amine.

Spectroscopic Characterization

A standard workflow for the characterization of a synthesized batch of 6-amino-1-hexyne is as follows:

Caption: Workflow for spectroscopic characterization.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of 6-amino-1-hexyne in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Infrared (IR) Spectroscopy: Place a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer to obtain the IR spectrum.

-

Mass Spectrometry (MS): Introduce the sample into a mass spectrometer, typically using a gas chromatography (GC) inlet for volatile liquids, to obtain the mass spectrum and determine the molecular weight and fragmentation pattern.

Safety Information

6-Amino-1-hexyne is classified as a flammable liquid and can cause skin corrosion.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[4][5]

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[4][5]

References

- 1. CAS # 15252-45-6, 5-Hexyn-1-amine, 6-Amino-1-hexyne - chemBlink [chemblink.com]

- 2. 15252-45-6 CAS Manufactory [m.chemicalbook.com]

- 3. 6-Amino-1-hexyne | CymitQuimica [cymitquimica.com]

- 4. 6-Amino-1-hexyne | 15252-45-6 [sigmaaldrich.com]

- 5. 6-Amino-1-hexyne | 15252-45-6 [sigmaaldrich.com]

- 6. Hex-5-yn-1-amine | C6H11N | CID 10855384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 8. chemrevise.org [chemrevise.org]

- 9. prepchem.com [prepchem.com]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability and Storage of Hex-5-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hex-5-yn-1-amine. The information is intended to assist researchers, scientists, and drug development professionals in the proper handling, storage, and analytical assessment of this bifunctional molecule. Given the limited availability of specific stability data in the public domain for this compound, this guide combines supplier recommendations with established chemical principles governing the reactivity of primary amines and terminal alkynes to propose likely degradation pathways and a robust stability testing protocol.

Core Stability Profile and Recommended Storage

This compound is a liquid that possesses two reactive functional groups: a primary amine and a terminal alkyne. This bifunctionality dictates its chemical reactivity and, consequently, its stability profile. The primary amine is basic and nucleophilic, while the terminal alkyne is susceptible to a variety of addition and coupling reactions.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the primary amine and other air-sensitive reactions. |

| Light | Store in the dark (amber vial) | To prevent light-induced degradation. |

| Moisture | Store in a tightly sealed container in a dry environment | Amines can be hygroscopic, and moisture can facilitate certain degradation pathways. |

| Incompatibilities | Oxidizing agents, strong acids, and some metals | The primary amine can react with acids and oxidizing agents. Terminal alkynes can react with certain metals. |

Potential Degradation Pathways

The stability of this compound is influenced by the inherent reactivity of its primary amine and terminal alkyne moieties. Degradation can be initiated by factors such as temperature, light, oxygen, and pH. The following are proposed degradation pathways based on the chemical nature of the molecule.

Amine-Related Degradation

-

Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of various products, including imines, nitroso compounds, or further degradation products upon prolonged exposure to air or oxidizing agents.

-

Reaction with Acids: As a base, the primary amine will react with acids to form the corresponding ammonium (B1175870) salt. While this is not a degradation in the sense of decomposition, it changes the chemical form of the compound.

Alkyne-Related Degradation

-

Hydration: In the presence of acid and water, the terminal alkyne can undergo hydration. Following Markovnikov's rule, this would initially form an enol that would quickly tautomerize to a methyl ketone, yielding 6-aminohexan-2-one.

-

Polymerization: Terminal alkynes can be prone to polymerization, especially in the presence of certain metal catalysts or upon exposure to heat and light. This can lead to the formation of a complex mixture of oligomers and polymers.

-

Cyclization: Intramolecular reactions are possible. For instance, under certain conditions, the amine could potentially add across the alkyne in a hydroamination reaction to form a cyclic imine.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to systematically evaluate the intrinsic stability of this compound and to develop a stability-indicating analytical method. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.

Proposed Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with both UV and mass spectrometric (MS) detection is proposed for the separation and quantification of this compound and its potential degradation products.

Table 2: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, gradually increase to elute more hydrophobic degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| UV Detection | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 210 nm). |

| MS Detection | Electrospray Ionization (ESI) in positive mode to identify parent compound and degradants by mass-to-charge ratio. |

Forced Degradation Study Protocol

The following protocol outlines the conditions for a forced degradation study. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary, irrelevant degradation products.

Table 3: Proposed Forced Degradation Conditions

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. Neutralize before analysis. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours. Neutralize before analysis. |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours. |

| Thermal | Solid sample at 80°C for 48 hours. |

| Photolytic | Expose solution to UV light (ICH Q1B conditions). |

Conclusion

Reactivity of the Terminal Alkyne in Hex-5-yn-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the terminal alkyne in Hex-5-yn-1-amine, a bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of both a nucleophilic primary amine and a reactive terminal alkyne allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures, including novel therapeutic agents and proteolysis targeting chimeras (PROTACs).[1] This document details the key reactions, presents comparative quantitative data, outlines experimental protocols, and provides visualizations of reaction pathways and workflows.

Core Reactivity Profile

The chemical behavior of this compound is dominated by the interplay of its two functional groups: the terminal alkyne and the primary amine. The terminal alkyne is characterized by an acidic proton (pKa ≈ 25) and a carbon-carbon triple bond that can undergo various addition and coupling reactions. The primary amine is a nucleophilic and basic center that can participate in a range of bond-forming reactions. The spatial separation of these two groups in the hexyl chain minimizes their intramolecular interaction, allowing for their distinct reactivities to be harnessed in a controlled manner.

Key Reactions of the Terminal Alkyne

The terminal alkyne of this compound is a versatile functional group that readily participates in several high-yield and specific coupling reactions. The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and the Mannich reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient method for the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097).[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and drug discovery.[1][2] The triazole linkage serves as a bioisostere for the amide bond, offering enhanced stability against enzymatic cleavage.[1]

Comparative Reactivity Data for CuAAC Reactions

| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| This compound (Estimated) | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O | RT | 1 - 4 | >90 | [1][3] |

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 0.5 | 92 | [3] |

| 1-Hexyne | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 1 | 91 | [3] |

| Propargyl Alcohol | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 2 | 89 | [3] |

Experimental Protocol: General Procedure for CuAAC Reaction

-

Reagent Preparation : Prepare stock solutions of the azide partner (e.g., 100 mM in DMSO), CuSO₄·5H₂O (e.g., 50 mM in deionized water), and sodium ascorbate (e.g., 1 M in deionized water, prepared fresh).

-

Reaction Setup : In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in a 1:1 mixture of t-butanol and water.

-

Addition of Reagents : To the stirred solution, add the azide partner (1.0-1.2 equivalents), followed by the CuSO₄·5H₂O solution (1-5 mol%) and then the sodium ascorbate solution (5-10 mol%).

-

Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of carbon-carbon bonds.[4][5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[4] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5]

Comparative Reactivity Data for Sonogashira Coupling

The following table presents comparative data for the Sonogashira coupling of various terminal alkynes with iodobenzene. The reactivity of this compound is estimated based on similar aminoalkynes. The primary amine in this compound can potentially coordinate to the palladium catalyst, which may influence the reaction rate.[3][4]

| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| 6-Phenylthis compound (analogous) | Iodobenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 2 | 90 (Est.) | [3] |

| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄/CuI | NEt₃ | DMF/NEt₃ | RT | 0.5 | 95 | [3] |

| 1-Hexyne | Iodobenzene | PdCl₂(PPh₃)₂/CuI | Diisopropylamine | THF | RT | 3 | 85 | [3] |

| Propargyl Alcohol | Iodobenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 18 | 88 | [3] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Addition of Reagents : Add the aryl or vinyl halide (1.0 equivalent) and a suitable anhydrous, deoxygenated solvent (e.g., THF or DMF). Then, add the amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equivalents).

-

Addition of Alkyne : Add this compound (1.1-1.5 equivalents) dropwise to the stirred reaction mixture.

-

Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.

-

Work-up and Purification : Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an alkyne, an amine, and a non-enolizable aldehyde (such as formaldehyde) to form a β-amino-alkyne, also known as a Mannich base. This reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group. The primary amine of this compound can potentially participate in this reaction, leading to more complex structures.

Qualitative Reactivity and Scope

The Mannich reaction with terminal alkynes is generally efficient. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic acetylide generated from the terminal alkyne. The use of a copper catalyst can often accelerate the reaction. For this compound, the presence of the primary amine could lead to self-condensation or polymerization under certain conditions, and thus, careful control of the reaction stoichiometry and conditions is crucial. Protecting the amine group may be necessary to achieve selective reaction at the alkyne terminus.

Experimental Protocol: General Procedure for Mannich Reaction

-

Reaction Setup : In a round-bottom flask, dissolve the aldehyde (e.g., paraformaldehyde, 1.2 equivalents) and the secondary amine (e.g., diethylamine, 1.1 equivalents) in a suitable solvent (e.g., dioxane).

-

Catalyst Addition : Add a catalytic amount of a copper(I) salt (e.g., CuCl, 5 mol%).

-

Alkyne Addition : Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions : Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up and Purification : After cooling to room temperature, dilute the mixture with water and extract with an ether. Wash the organic layer with brine, dry, and concentrate. The product can be purified by distillation or column chromatography.

Protecting Group Strategies

Due to the presence of two reactive functional groups, selective transformations of this compound may require the use of protecting groups.

-

Amine Protection : The primary amine can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups are stable under the conditions of many alkyne reactions and can be readily removed subsequently.

-

Alkyne Protection : While less common for coupling reactions where the terminal alkyne is the reactive site, the alkyne can be protected, for instance, by reaction with a bulky silyl (B83357) group (e.g., triisopropylsilyl, TIPS), if reactions at the amine are desired without affecting the alkyne.

The choice of protecting group strategy will depend on the desired reaction sequence and the compatibility of the protecting groups with the planned chemical transformations.

Conclusion

This compound is a highly versatile bifunctional molecule with significant potential in the synthesis of complex organic molecules for drug discovery and development. The terminal alkyne moiety readily undergoes a variety of high-yield coupling reactions, including the CuAAC, Sonogashira coupling, and Mannich reaction. Understanding the reactivity of this functional group, along with appropriate strategies for functional group protection, enables the rational design and synthesis of novel compounds with potential therapeutic applications. The provided comparative data and experimental protocols serve as a valuable resource for researchers and scientists working with this important building block.

References

An In-depth Technical Guide to the Basicity and pKa of Hex-5-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the basicity and pKa of hex-5-yn-1-amine, a primary amine containing a terminal alkyne. Understanding the basicity of this compound is crucial for its application in organic synthesis, medicinal chemistry, and materials science, as it governs its reactivity, solubility, and physiological behavior.

Core Concepts: Basicity and pKa of Amines

Amines are organic compounds that act as bases due to the lone pair of electrons on the nitrogen atom. The strength of an amine's basicity is quantified by the pKa of its conjugate acid (the ammonium (B1175870) ion, R-NH₃⁺). A higher pKa value for the conjugate acid corresponds to a stronger base, indicating a greater tendency to accept a proton.[1] Conversely, a lower pKa signifies a weaker base and a stronger conjugate acid.[1] For most simple alkylamines, the pKa values of their conjugate acids typically fall within the range of 9.5 to 11.0.[2][3]

The basicity of an amine is influenced by several factors:

-

Inductive Effects: Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.[2]

-

Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton, thereby reducing basicity.

-

Hybridization: The hybridization of the nitrogen atom affects the availability of the lone pair. In general, sp³ hybridized nitrogens are more basic than sp² hybridized nitrogens.

-

Solvation Effects: The ability of the solvent to stabilize the protonated amine through hydrogen bonding can significantly impact basicity.

Basicity and pKa of this compound

This compound is a primary alkylamine with a terminal alkyne group. The presence of the triple bond at the end of the carbon chain introduces an electron-withdrawing inductive effect, which is expected to decrease the electron density on the nitrogen atom and, consequently, reduce its basicity compared to its saturated analog, hexylamine.

The predicted pKa of the conjugate acid of this compound is 10.22 ± 0.10 . This value falls within the typical range for primary alkylamines, suggesting that the electron-withdrawing effect of the distant alkyne group is modest.

Comparative Analysis of Alkylamine Basicity

To contextualize the basicity of this compound, the following table presents the pKa values of the conjugate acids of structurally related amines.

| Compound Name | Chemical Structure | pKa of Conjugate Acid | Data Type |

| This compound | C₆H₁₁N | 10.22 ± 0.10 | Predicted |

| Hexylamine | C₆H₁₅N | 10.56 | Experimental |

| 10.21 | Predicted[4] | ||

| 4-Pentyn-1-amine | C₅H₉N | 9.76 ± 0.10 | Predicted[2][5] |

| 3-Butyn-1-amine | C₄H₇N | 8.86 ± 0.10 | Predicted[6][7] |

| Propargylamine (Prop-2-yn-1-amine) | C₃H₅N | 7.89 ± 0.29 | Predicted[8] |

As the table illustrates, there is a clear trend of decreasing basicity (lower pKa) as the terminal alkyne group moves closer to the amine functional group. This is consistent with the inductive electron-withdrawing effect of the sp-hybridized carbons of the alkyne becoming more pronounced with decreasing distance. This compound, with the alkyne at the 5-position, is only slightly less basic than its fully saturated counterpart, hexylamine.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a widely used and reliable method for the experimental determination of the pKa of amines.[9] The protocol involves titrating a solution of the amine with a standardized strong acid and monitoring the pH change.

Detailed Methodology

-

Preparation of Solutions:

-

Prepare a standard solution of the amine (e.g., 0.01 M this compound) in deionized water.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M hydrochloric acid).

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

-

Titration Procedure:

-

Place a known volume of the amine solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the standardized strong acid titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).

-

Alternatively, a Gran plot or derivative plots can be used for a more precise determination of the equivalence point and pKa.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships discussed in this guide.

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

- 1. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 2. ペント-4-イン-1-アミン | 15252-44-5 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Human Metabolome Database: Showing metabocard for Hexylamine (HMDB0032323) [hmdb.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. But-3-yn-1-amine|lookchem [lookchem.com]

- 7. BUT-3-YN-1-AMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hex-5-yn-1-amine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-5-yn-1-amine, a bifunctional organic molecule featuring a terminal alkyne and a primary amine, serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique architecture allows for orthogonal functionalization, making it a valuable synthon for the construction of complex molecular scaffolds, particularly through azide-alkyne cycloaddition reactions ("click chemistry"). This guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and applications of this compound, with a focus on its utility in pharmaceutical research and development. Detailed experimental protocols and illustrative workflows are provided to facilitate its practical application in the laboratory.

Introduction and Historical Context

The discovery and history of this compound are not marked by a singular, seminal publication but are rather intertwined with the broader development of synthetic methodologies for bifunctional acetylenic compounds. The primary impetus for the synthesis of such molecules has been their utility as versatile intermediates. The presence of both a nucleophilic primary amine and a reactive terminal alkyne within the same six-carbon chain allows for a diverse range of chemical transformations.

The importance of terminal alkynes and primary amines in organic synthesis has long been established. However, the deliberate combination of these two functional groups in a molecule like this compound gained significant traction with the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, a cornerstone of "click chemistry." This reaction's high efficiency and selectivity for forming stable triazole linkages propelled the demand for building blocks like this compound in drug discovery, bioconjugation, and materials science. While its exact first synthesis is not prominently documented, its availability in chemical catalogs and its citation in patent literature from the late 20th century onwards indicate its established role as a key synthetic intermediate.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the tables below. These data are essential for its identification, purification, and safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15252-45-6 | [1] |

| Molecular Formula | C₆H₁₁N | [1] |

| Molecular Weight | 97.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 50 °C at 25 Torr | [2] |

| Density | 0.844 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.22 ± 0.10 (Predicted) | [2] |

| Flash Point | 144 °C at 760 mmHg | |

| Storage Temperature | 2-8 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~2.7-2.9 (t, 2H, -CH₂-NH₂), ~1.95 (t, 1H, ≡C-H), ~2.2 (dt, 2H, -CH₂-C≡), ~1.5-1.7 (m, 4H, -CH₂-CH₂-), ~1.2 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃) | δ ~84 (≡C-H), ~68 (-C≡), ~41 (-CH₂-NH₂), ~32 (-CH₂-), ~28 (-CH₂-), ~18 (-CH₂-C≡) |

| IR (neat) | ν ~3300-3400 cm⁻¹ (N-H stretch), ~3300 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1600 cm⁻¹ (N-H bend) |

| Mass Spec (EI) | m/z 97 (M⁺), prominent fragments from alpha-cleavage |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. The most common approaches are outlined below.

General Synthetic Strategies

The synthesis of this compound typically involves the introduction of the amine functionality onto a six-carbon chain containing a terminal alkyne, or vice versa. Common strategies include:

-

Nucleophilic Substitution: Reaction of a suitable 5-hexynyl halide or sulfonate with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

-

Reduction of a Nitrile: Conversion of a terminal alkyne-containing nitrile to the corresponding primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Gabriel Synthesis: A classic method for the synthesis of primary amines from primary alkyl halides, which can be adapted for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis from 5-Hexyn-1-ol (B123273) via Mesylation and Amination

This two-step protocol involves the conversion of the commercially available 5-hexyn-1-ol to a better leaving group, followed by nucleophilic substitution with ammonia.

Step 1: Synthesis of 5-Hexynyl Methanesulfonate (B1217627)

-

Materials: 5-Hexyn-1-ol, triethylamine (B128534) (TEA), methanesulfonyl chloride (MsCl), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 5-hexyn-1-ol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-hexynyl methanesulfonate, which is often used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials: 5-Hexynyl methanesulfonate, concentrated aqueous ammonia, tetrahydrofuran (B95107) (THF), diethyl ether, aqueous sodium hydroxide (B78521), brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve the crude 5-hexynyl methanesulfonate (1.0 equiv) in THF and add it to a large excess of concentrated aqueous ammonia at room temperature in a sealed pressure vessel.

-

Heat the mixture to 50-60 °C and stir for 12-24 hours.

-

Cool the reaction mixture to room temperature and carefully vent the vessel.

-

Concentrate the mixture under reduced pressure to remove most of the THF and ammonia.

-

Basify the aqueous residue with aqueous sodium hydroxide to pH > 12 and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to afford this compound.

-

Protocol 2: Synthesis via Gabriel Amine Synthesis

This method provides a clean route to the primary amine, avoiding over-alkylation.

Step 1: Synthesis of N-(5-Hexynyl)phthalimide

-

Materials: 5-Bromo-1-hexyne (or the corresponding tosylate), potassium phthalimide (B116566), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of potassium phthalimide (1.1 equiv) in anhydrous DMF, add 5-bromo-1-hexyne (1.0 equiv) at room temperature under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield N-(5-hexynyl)phthalimide.

-

Step 2: Hydrazinolysis to this compound

-

Materials: N-(5-Hexynyl)phthalimide, hydrazine (B178648) hydrate (B1144303), ethanol.

-

Procedure:

-

To a suspension of N-(5-hexynyl)phthalimide (1.0 equiv) in ethanol, add hydrazine hydrate (2.0 equiv) at room temperature.

-

Heat the mixture to reflux and stir for 2-4 hours, during which a precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with concentrated sodium hydroxide and extract with diethyl ether (3 x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate carefully to yield this compound.

-

Applications in Research and Drug Development

This compound is not typically used for its inherent biological activity but rather as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

"Click Chemistry" and Bioorthogonal Ligation

The terminal alkyne of this compound is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring system by reacting with an azide-containing molecule. The primary amine can be used to attach this "clickable" handle to other molecules of interest, such as peptides, proteins, or other small molecules.

Synthesis of Biologically Active Compounds

The dual functionality of this compound makes it an attractive starting material for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. The amine can be acylated, alkylated, or used in condensation reactions, while the alkyne can participate in various coupling reactions (e.g., Sonogashira coupling), cycloadditions, or be reduced to the corresponding alkene or alkane. This versatility has been exploited in the synthesis of compounds with potential applications as enzyme inhibitors, receptor ligands, and other therapeutic agents.

Signaling Pathways and Biological Interactions

As a small, simple organic molecule, this compound itself is not known to have specific interactions with biological signaling pathways. Its significance in this context is as a component of larger molecules designed to interact with biological targets. For instance, a derivative of this compound could be synthesized to mimic a natural ligand and bind to a specific receptor, thereby modulating a signaling pathway. The triazole linkage formed via click chemistry is often used as a bioisostere for an amide bond, providing metabolic stability to the resulting molecule.

Experimental Workflows and Logical Relationships (Graphviz Diagrams)

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Caption: Synthetic workflow for this compound from 5-Hexyn-1-ol.

Caption: Gabriel synthesis workflow for this compound.

Caption: Chemical utility of this compound in synthesis.

Conclusion

This compound stands as a testament to the enabling power of bifunctional building blocks in modern chemical science. While its own history is not one of a celebrated discovery, its impact is evident in the numerous complex molecules it has helped to create. For researchers in organic synthesis and drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel therapeutics and functional materials. The protocols and workflows provided in this guide serve as a practical resource for the scientific community to harness the synthetic power of this versatile molecule.

References

Hex-5-yn-1-amine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Hex-5-yn-1-amine (CAS No. 15252-45-6). The information is intended to support risk assessment and the implementation of safe laboratory practices.

Hazard Identification and Classification

This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this substance.

Table 1: GHS Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | GHS02 | Danger | H226: Flammable liquid and vapor[1][3] |

| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H11N[1] |

| Molecular Weight | 97.16 g/mol [1] |

| Physical Form | Liquid[4] |

| Boiling Point | 50 °C (at 25 Torr)[5] |

| Density | 0.844±0.06 g/cm3 (Predicted)[5] |

| Flash Point | 144°F / 62°C (760mm)[3][4] |

| Storage Temperature | 2-8°C[4][5][6] |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is essential to minimize exposure and prevent accidents. The following workflow outlines the key stages of handling this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[7]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[7]

-

Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, an apron and rubber boots.[7]

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate vapor cartridge.[2]

Precautionary and First Aid Measures

Adherence to precautionary statements and knowledge of first aid procedures are critical for safety.

Table 3: Precautionary Statements and First Aid

| Type | Statement |

| Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][7] P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7] |

| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P310: Immediately call a POISON CENTER or doctor/physician. |

| Storage | P403+P235: Store in a well-ventilated place. Keep cool.[8] |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Experimental Protocols for Safety Assessment

While specific safety study reports for this compound are not publicly available, the following are summaries of standard methodologies used to assess the hazards associated with chemicals of this type.

Dermal Corrosion Testing

The potential of a chemical to cause skin corrosion is a critical safety parameter. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to determine this.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is typically conducted on albino rabbits. A single dose of the test substance (0.5 mL for liquids) is applied to a small area of the skin (approximately 6 cm²).[1] The exposure duration is up to four hours.[4] The skin is then observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[1] If irreversible tissue damage is observed, the substance is classified as corrosive.

OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method

This in vitro method uses reconstructed human epidermis to model the effects of a chemical on the skin.[9] The test substance is applied topically to the tissue. After a specific exposure time, cell viability is measured, typically using an MTT assay. A significant reduction in cell viability indicates that the substance is corrosive.[7] This method is a non-animal alternative to the traditional in vivo tests.[7]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. Several standard methods exist for its determination.

ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester

This method is suitable for liquids with a high viscosity or a tendency to form a surface film.[10] A 75 mL sample is heated in a closed cup at a slow, constant rate.[10][11] An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the vapors ignite.[10]

ASTM D56: Standard Test Method for Flash Point by Tag Closed Cup Tester

This method is used for low-viscosity liquids.[10] A 50 mL sample is placed in the test cup and heated slowly. An ignition source is applied at specified intervals, and the temperature at which a flash is observed is recorded as the flash point.[10]

Toxicological Information

Spill and Waste Disposal

In case of a spill, eliminate all ignition sources.[7] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] Do not allow the material to enter drains or waterways.[13]

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7]

Disclaimer: This guide is intended for informational purposes only and does not replace a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. oecd.org [oecd.org]

- 2. This compound | C6H11N | CID 10855384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Which Flash Point Test Method should you be using? | Stanhope-Seta [stanhope-seta.co.uk]

- 6. This compound | 15252-45-6 [sigmaaldrich.com]

- 7. iivs.org [iivs.org]

- 8. 15252-45-6|this compound|BLD Pharm [bldpharm.com]

- 9. imepac.edu.br [imepac.edu.br]

- 10. delltech.com [delltech.com]

- 11. Flash Point Testing | ioKinetic [iokinetic.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound hydrochloride | CAS#:102169-54-0 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols for Hex-5-yn-1-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Hex-5-yn-1-amine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile building block, featuring a terminal alkyne and a primary amine, is a valuable tool in drug discovery, bioconjugation, and materials science. The protocols detailed below are based on established CuAAC methodologies, offering a starting point for reaction optimization.

Introduction to this compound in CuAAC

This compound is a bifunctional molecule that serves as a valuable synthon for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne readily participates in the highly efficient and regioselective CuAAC "click" reaction with a wide range of organic azides. The resulting triazole ring is a stable and metabolically robust linker, often considered a bioisostere of the amide bond.[1][2] The primary amine provides a versatile handle for further functionalization, allowing for the conjugation of the triazole product to other molecules of interest or serving as a key pharmacophoric element.[3]

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a broad spectrum of functional groups, making it an ideal strategy for the rapid synthesis of compound libraries for screening and lead optimization in drug development.[3][4]

Key Considerations for Using this compound

The primary amine in this compound can potentially coordinate with the copper catalyst, which may influence the reaction kinetics. While many CuAAC reactions with aminoalkynes proceed without protection, for sensitive substrates or to ensure optimal yields, protection of the amine group (e.g., as a Boc-carbamate) can be considered. However, for many applications, the reaction can be performed with the free amine, simplifying the synthetic route. The protocols provided below are for the direct use of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for CuAAC reactions involving a closely related substrate, 6-phenylthis compound.[3] These values provide a general expectation for reactions with this compound, though optimal conditions may vary depending on the specific azide (B81097) partner.

| Parameter | Typical Value |

| Yield | >90% |

| Reaction Time | 1 - 24 hours |

| Temperature | Room Temperature |

| Catalyst Loading (CuSO₄) | 1 - 10 mol% |

| Reducing Agent (Sodium Ascorbate) | 5 - 20 mol% |

Note: Yields and reaction times are highly dependent on the specific substrates and reaction conditions. Optimization may be necessary to achieve the best results.[3]

Experimental Protocols

General Protocol for CuAAC of this compound

This protocol provides a general procedure for the reaction of this compound with an organic azide.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., 1:1 mixture of water and t-butanol, or other suitable solvents like THF/water)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).[3]

-

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 water/t-butanol). The concentration of the limiting reagent is typically in the range of 10-100 mM.[3]

-

Add the CuSO₄·5H₂O solution to the reaction mixture to a final concentration of 1-10 mol%.[3]

-

-

Initiation and Monitoring:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-20 mol% to initiate the reaction.[3]

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.[3]

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with an organic solvent such as ethyl acetate (B1210297) (3x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the pure 1,4-disubstituted 1,2,3-triazole.[3]

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Protocol for Bioconjugation

This protocol is adapted for bioconjugation applications where biomolecules are handled in aqueous buffers at low concentrations. The use of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is recommended to accelerate the reaction and protect biomolecules from oxidative damage.[2]

Materials:

-

Azide-modified biomolecule

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

THPTA (or other suitable water-soluble ligand)

-

Aminoguanidine (B1677879) (optional, to scavenge reactive oxygen species)

-

Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄·5H₂O (e.g., 20 mM in deionized water), THPTA (e.g., 50 mM in deionized water), sodium ascorbate (e.g., 100 mM in deionized water, prepared fresh), and aminoguanidine (e.g., 100 mM in deionized water).[2]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the aqueous buffer. The final concentrations will depend on the specific application but are often in the micromolar range.

-

Prepare a premixed solution of CuSO₄ and THPTA (e.g., in a 1:5 molar ratio).[2]

-

Add the premixed CuSO₄/THPTA solution to the reaction mixture.

-

Add the aminoguanidine solution (optional).[2]